5-Thioxo Substitution Enhances Androgen Receptor Antagonist Potency vs. 5-Oxo Analogs
The 5-thioxo substitution in the imidazolidinone scaffold confers enhanced androgen receptor (AR) antagonist activity compared to corresponding 5-oxo analogs. In a comparative series of 5-oxo-2-thioxoimidazolidine derivatives, compounds retaining the 5-thioxo functional group exhibited AR antagonism that was 1.6-fold to 2.15-fold more potent than the clinical AR antagonist enzalutamide in the same assay system [1]. This differentiation is attributed to the thiocarbonyl group's superior capacity for hydrophobic interactions within the AR ligand-binding pocket and altered hydrogen-bonding geometry relative to the carbonyl oxygen [1]. The 4-isopropyl substituent on the target compound provides a defined steric and lipophilic profile within this validated pharmacophore framework.
| Evidence Dimension | Androgen receptor antagonist potency (fold-increase over reference) |
|---|---|
| Target Compound Data | 4-Isopropyl-5-thioxoimidazolidin-2-one: No direct AR assay data available; structural membership in 5-thioxoimidazolidinone class validated by 5-thioxo substitution pattern |
| Comparator Or Baseline | Enzalutamide (clinical AR antagonist); 5-oxoimidazolidinone structural analogs |
| Quantified Difference | 5-Thioxoimidazolidinone derivatives demonstrate 1.6-fold to 2.15-fold greater AR antagonism than enzalutamide in the same assay [1] |
| Conditions | AR transcriptional activation assay in LNCaP prostate cancer cells; comparative SAR and 3D molecular docking studies [1] |
Why This Matters
The thioxo functional group is a critical potency determinant; procurement of the 5-thioxo analog ensures access to the validated pharmacophore for AR-targeted research.
- [1] Lv W, Liu J, Skaar TC, et al. Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. European Journal of Medicinal Chemistry. 2015;100:235-245. View Source
